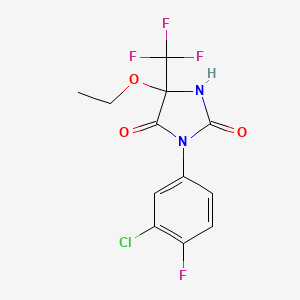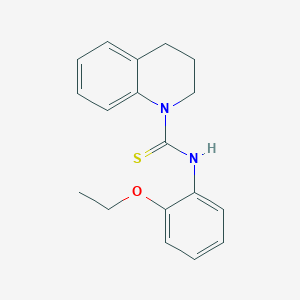
3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is a synthetic compound with a complex structure that includes a chlorinated and fluorinated phenyl ring, an ethoxy group, and a trifluoromethyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available materials. The key steps in the synthetic route may include:
Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of appropriate precursors under basic conditions, often using sodium hydroxide and ethylene glycol as solvents to achieve better cyclization and yield.
Introduction of the Chlorinated and Fluorinated Phenyl Ring: This step may involve nucleophilic substitution reactions, where the phenyl ring is introduced using appropriate halogenated precursors and catalysts such as potassium carbonate and sodium iodide.
Addition of the Ethoxy and Trifluoromethyl Groups: These groups are typically introduced through nucleophilic substitution or alkylation reactions under optimized conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The absence of high temperature, high pressure, and noble metal catalysts in the synthesis makes it more feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the imidazolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interactions can affect various biochemical pathways, resulting in changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-fluorophenyl)-5-methoxy-5-(trifluoromethyl)imidazolidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(difluoromethyl)imidazolidine-2,4-dione: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
3-(3-Chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the specific combination of substituents on the imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9ClF4N2O3 |
|---|---|
Molecular Weight |
340.66 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H9ClF4N2O3/c1-2-22-11(12(15,16)17)9(20)19(10(21)18-11)6-3-4-8(14)7(13)5-6/h3-5H,2H2,1H3,(H,18,21) |
InChI Key |
ZMSRNHKJNMJTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Benzyl-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B11495809.png)

![3-(5-Bromofuran-2-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11495833.png)
![N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11495837.png)
![5-(2-Fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495841.png)
![methyl 2-methyl-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495846.png)

![1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11495860.png)
![6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495865.png)
![7-[4-methoxy-3-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495883.png)
![1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B11495892.png)
![1-Cyclohexyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B11495893.png)
![7,7-dimethyl-5-(5-nitrofuran-2-yl)-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione](/img/structure/B11495900.png)
![3-(3-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495908.png)
